molecular formula C14H14ClFN2O B6587713 N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251557-95-5

N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No. B6587713
CAS RN: 1251557-95-5
M. Wt: 280.72 g/mol
InChI Key: MFRDUOICBYIRMD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide (CFPA) is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrrolidine family of compounds, and has a distinct chemical structure consisting of a pyrrolidine ring connected to a butanamide group. CFPA has been studied for its potential use in a variety of areas, including drug development, biochemistry, and physiology.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide has been studied for its potential use in a variety of scientific research applications. For example, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide has been studied as a potential drug candidate for the treatment of diabetes, hypertension, and other diseases. In addition, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide has been studied for its potential use in biochemistry and physiology, as it has been shown to bind to certain enzymes, receptors, and transporters. N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide has also been studied as a potential tool for studying the structure and function of proteins.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide is still not fully understood. However, it is believed that N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide binds to certain enzymes, receptors, and transporters in the body, which leads to changes in the biochemical and physiological processes. For example, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide has been shown to bind to certain enzymes involved in glucose metabolism, which can lead to changes in glucose levels in the body. In addition, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide has been shown to bind to certain receptors involved in the regulation of blood pressure, which can lead to changes in blood pressure levels.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide has been shown to have a variety of biochemical and physiological effects in the body. For example, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide has been shown to bind to certain enzymes involved in glucose metabolism, which can lead to changes in glucose levels in the body. In addition, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide has been shown to bind to certain receptors involved in the regulation of blood pressure, which can lead to changes in blood pressure levels. Furthermore, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide has been shown to bind to certain transporters involved in the transport of ions across cell membranes, which can lead to changes in ion concentrations in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide in laboratory experiments is its stability. N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide is relatively stable under a variety of conditions, including a range of temperatures and pH levels. This makes N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide a suitable compound for use in a variety of laboratory experiments. However, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide is not water soluble, which can limit its use in certain experiments. In addition, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide has a low solubility in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide in scientific research. For example, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide could be studied further for its potential use as a drug candidate for the treatment of various diseases, such as diabetes and hypertension. In addition, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide could be studied further for its potential use in biochemistry and physiology, as it has been shown to bind to certain enzymes, receptors, and transporters. Furthermore, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide could be studied further for its potential use as a tool for studying the structure and function of proteins. Finally, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide could be studied further for its potential use in drug delivery systems, as it has been shown to bind to certain transporters involved in the transport of ions across cell membranes.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the reaction of 4-fluorobenzonitrile with 3-chloropyrrolidine in the presence of a base, such as sodium carbonate. This reaction yields the desired product, N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide, as well as a by-product of water. The reaction is typically carried out in an inert atmosphere, such as nitrogen, in order to prevent oxidation of the reactants. The reaction can be optimized for yield and purity by adjusting the reaction conditions, such as temperature and reaction time.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O/c15-12-10-11(5-6-13(12)16)17-14(19)4-3-9-18-7-1-2-8-18/h1-2,5-8,10H,3-4,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRDUOICBYIRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-4-(1H-pyrrol-1-yl)butanamide

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